2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl
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Overview
Description
2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is a boronic acid derivative with the molecular formula C10H15BClNO4. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of biaryl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl typically involves the reaction of 2-amino-4-bromophenylboronic acid with isopropyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various boronic esters, amides, and substituted phenylboronic acids .
Scientific Research Applications
2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl has several applications in scientific research:
Biology: This compound can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl involves its ability to form stable complexes with various substrates. In the Suzuki-Miyaura coupling reaction, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylboronic acid pinacol ester: This compound is similar in structure but has a pinacol ester group instead of an isopropoxycarbonyl group.
(2-(Phenoxycarbonyl)phenyl)boronic acid: This compound has a phenoxycarbonyl group instead of an isopropoxycarbonyl group.
Uniqueness
2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic acid derivatives. Its isopropoxycarbonyl group offers steric hindrance and electronic effects that can influence its reactivity in various chemical reactions .
Properties
IUPAC Name |
(2-amino-4-propan-2-yloxycarbonylphenyl)boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4.ClH/c1-6(2)16-10(13)7-3-4-8(11(14)15)9(12)5-7;/h3-6,14-15H,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZVJIYHNDCEDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC(C)C)N)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675082 |
Source
|
Record name | (2-Amino-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-64-9 |
Source
|
Record name | Benzoic acid, 3-amino-4-borono-, 1-(1-methylethyl) ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Amino-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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